molecular formula C10H8Cl2N2S B12970125 4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B12970125
M. Wt: 259.15 g/mol
InChI Key: JSBFPXZCSZOJAE-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused cyclopentane-thienopyrimidine scaffold. This compound is primarily utilized in the synthesis of derivatives targeting kinase inhibitors (e.g., EGFR, VEGFR-2) and antimicrobial agents . Its bicyclic framework allows for diverse functionalization, making it a versatile building block in drug discovery.

Properties

IUPAC Name

12-chloro-10-(chloromethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S/c11-4-7-13-9(12)8-5-2-1-3-6(5)15-10(8)14-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBFPXZCSZOJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC(=N3)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives, which are then further modified to obtain the desired pyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve scalable and robust synthetic routes. For example, a practical synthesis of related compounds involves steps such as bromination, chlorination, and cyclization, which can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the expression and activity of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Chloro-2-(chloromethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine and analogous thienopyrimidine derivatives:

Compound Name Substituents (Position) Ring Size Key Properties/Applications Reference
4-Chloro-2-(chloromethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Cl (4), CH₂Cl (2) 5-membered High reactivity for nucleophilic substitution; precursor for antitumor/antimicrobial derivatives.
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine Cl (4) 7-membered Larger ring increases steric bulk; reduced binding affinity to kinase targets compared to 5-membered analogs.
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Cl (2, 4) 5-membered Enhanced electrophilicity due to dual Cl substituents; used in cross-coupling reactions for anticancer agents.
4-Chloro-2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Cl (4), C₂H₅ (2) 5-membered Ethyl group reduces reactivity; improved metabolic stability but lower antitumor potency compared to chloromethyl analogs.
4-Chloro-2-(piperidin-1-ylmethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Cl (4), CH₂-piperidine (2) 5-membered Tertiary amine enhances solubility; potential for CNS-targeting prodrugs.
4-((6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzenesulfonamide NH-C₆H₄-SO₂NH₂ (4) 5-membered Sulfonamide group improves hydrogen bonding; potent antibacterial activity.
N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide O-C₆H₄-NHCOCH₃ (4) 5-membered Acetamide moiety increases polarity; moderate antitumor activity against MCF-7 breast cancer cells.

Key Findings:

Reactivity and Synthetic Utility :

  • The chloromethyl group at position 2 in the target compound enables facile nucleophilic substitutions (e.g., with amines or sulfonamides), as seen in derivatives like 4a–c . This contrasts with ethyl or methyl substituents, which require harsher conditions for modification .
  • Dichloro analogs (e.g., 2,4-dichloro derivatives) exhibit higher electrophilicity but lack the versatility of the chloromethyl group for sequential derivatization .

Biological Activity: Anticancer Potential: Compounds with bulky substituents (e.g., cyclohepta rings) show reduced kinase inhibition compared to 5-membered cyclopenta analogs due to steric hindrance . The target compound’s chloromethyl group enhances interactions with hydrophobic kinase pockets, as evidenced by its role in synthesizing dual EGFR/VEGFR-2 inhibitors . Antibacterial Efficacy: Sulfonamide-substituted derivatives (e.g., 4a) demonstrate superior activity against Gram-positive bacteria compared to chloromethyl analogs, likely due to improved hydrogen bonding with bacterial enzymes .

Physicochemical Properties :

  • Solubility : Piperidine- or acetamide-substituted derivatives exhibit higher aqueous solubility than the chloromethyl analog, which is critical for oral bioavailability .
  • Stability : Ethyl or methyl substituents at position 2 improve metabolic stability but reduce reactivity, limiting their utility in prodrug design .

Formulation strategies, such as starch nanoparticle encapsulation (as seen in related thienopyrimidines), could mitigate this issue .

Biological Activity

4-Chloro-2-(chloromethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its thieno[2,3-d]pyrimidine moiety, exhibits a range of biological properties that make it a candidate for therapeutic applications.

  • Molecular Formula : C₉H₇Cl₂N₂S
  • Molecular Weight : 210.68 g/mol
  • CAS Number : 300816-22-2
  • Melting Point : 104-105 °C

The compound's structure includes a bicyclic arrangement that contributes to its chemical reactivity and biological interactions. Its chlorinated structure is significant for its potential enzyme inhibition and receptor binding capabilities.

Antimicrobial Properties

Research indicates that derivatives of thienopyrimidine compounds, including 4-chloro-2-(chloromethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, exhibit notable antibacterial activity. Studies have shown that these compounds can inhibit bacterial growth through various mechanisms, including interference with bacterial cell wall synthesis and metabolic pathways.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways. The thienopyrimidine derivatives often show promise in reducing inflammation by modulating the activity of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Enzyme Inhibition

The binding affinity of 4-chloro-2-(chloromethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine to various biological targets has been investigated. It has shown potential as an inhibitor of enzymes such as protein kinases and phosphodiesterases, which are crucial in several signaling pathways related to cancer and inflammatory diseases.

Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thienopyrimidine derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli at low concentrations .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of thienopyrimidine derivatives in animal models of arthritis. The findings revealed that treatment with the compound led to a marked reduction in inflammatory markers and improved clinical scores in treated animals compared to controls .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberSimilarity Index
4-Chloro-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine81765-97-10.98
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine88203-17-20.95
4-Chloro-6,7-dihydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine40106-58-90.93

This table illustrates the structural similarities among various thienopyrimidine derivatives and highlights the unique features of 4-chloro-2-(chloromethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine.

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-(chloromethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?

Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization and chlorination. For example:

Cyclization of precursors : A fused thieno-pyrimidine core is formed via cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate under reflux conditions .

Chlorination : Final chlorination steps (e.g., using POCl₃ or SOCl₂) introduce chlorine at the 4-position. Reaction conditions (temperature, solvent) must be optimized to avoid over-chlorination. Yields of ~80% are achievable with careful stoichiometric control .

Q. How is the compound purified post-synthesis, and what analytical methods confirm purity?

Methodological Answer :

  • Purification : Column chromatography (silica gel, chloroform/methanol 10:1) is commonly used, with TLC monitoring (Rf ~0.45) . Recrystallization from methanol/water mixtures is also effective for removing polar impurities .
  • Purity Confirmation :
    • ¹H NMR : Peaks for vinyl protons (δ 5.00–6.01 ppm) and chloromethyl groups (δ 2.56 ppm) validate structure .
    • HPLC : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., dihydro-cyclopenta protons at δ 1.17–3.93 ppm) and confirms substituent positions .
  • X-ray Crystallography : Resolves molecular conformation (e.g., envelope-shaped dihydropyrimidine rings, dihedral angles ~89° between aromatic systems) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 459.403 for analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance chlorination efficiency by stabilizing intermediates .
  • Catalyst Screening : Lewis acids like FeCl₃ reduce reaction time by accelerating cyclization .
  • Temperature Control : Lower temperatures (40–60°C) minimize decomposition during chlorination .
  • Byproduct Mitigation : Intermediate purification (e.g., flash chromatography) before final steps reduces impurities .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer :

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-chloro-5-ethyl-pyrrolo-pyrimidine analogs) to identify substituent effects .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates assignments .
  • Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering) causing signal splitting .

Q. What computational strategies predict reactivity and regioselectivity in derivatization reactions?

Methodological Answer :

  • DFT Calculations : Identify electrophilic/nucleophilic sites via Fukui indices. For example, the chloromethyl group shows high electrophilicity (f⁺ >0.1), favoring nucleophilic substitution .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile stabilizes transition states in SN2 reactions) .
  • Docking Studies : Predict binding interactions for biological activity (e.g., kinase inhibition via thieno-pyrimidine core) .

Q. How are structure-activity relationships (SAR) evaluated for biological applications?

Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing chloromethyl with ethyl or vinyl groups) and assess cytotoxicity (IC₅₀ values) .
  • Enzyme Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
  • Pharmacokinetic Profiling : Measure metabolic stability in microsomal assays (e.g., t₁/₂ >60 mins in human liver microsomes) .

Q. What strategies mitigate impurities from synthetic intermediates?

Methodological Answer :

  • Intermediate Monitoring : Use LC-MS to detect and quantify byproducts (e.g., over-chlorinated species) early in synthesis .
  • Chromatographic Separation : Reverse-phase HPLC (C18, acetonitrile/water) isolates intermediates with >98% purity .
  • Crystallization Optimization : Adjust solvent ratios (e.g., methanol:water 3:1) to selectively crystallize the target compound .

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